molecular formula C21H23NO3 B12401662 Olopatadine-d6

Olopatadine-d6

Cat. No.: B12401662
M. Wt: 343.4 g/mol
InChI Key: JBIMVDZLSHOPLA-SVAYWWRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olopatadine-d6 is a deuterium-labeled derivative of olopatadine, a selective histamine H1 receptor antagonist and mast cell stabilizer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of olopatadine. The deuterium labeling helps in tracking the compound in biological systems due to its distinct mass, which can be detected using mass spectrometry.

Preparation Methods

The synthesis of olopatadine-d6 involves several steps, starting from commercially available dimethyl sulfate-d6. The primary amine intermediate undergoes alkylation with dimethyl sulfate-d6 to introduce the deuterium atoms. This method is preferred due to its cost-effectiveness and the availability of the reagents . The reaction conditions are typically mild, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Olopatadine-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Olopatadine-d6 is widely used in scientific research for various applications:

Mechanism of Action

Olopatadine-d6, like olopatadine, works by blocking the histamine H1 receptors, preventing the binding of histamine and thereby inhibiting the allergic response. It also stabilizes mast cells, preventing the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This dual action helps in reducing the symptoms of allergic reactions, such as itching, redness, and swelling .

Comparison with Similar Compounds

Olopatadine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

This compound stands out due to its enhanced stability and the ability to track it in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(11Z)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3,2D3

InChI Key

JBIMVDZLSHOPLA-SVAYWWRISA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Origin of Product

United States

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